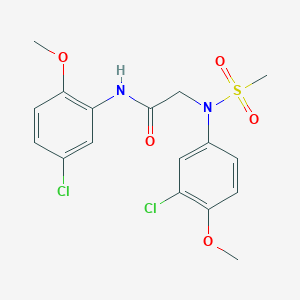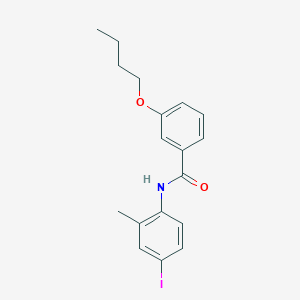![molecular formula C19H20ClN3 B5112315 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI or CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). It was first synthesized in 1996 by Pfizer as a potential treatment for anxiety disorders and depression. Since then, CPI has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
作用機序
CPI acts as a selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which is involved in the stress response system. 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole is widely expressed in the brain and plays a key role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones. By blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, CPI can modulate the stress response system and reduce the levels of stress hormones in the body.
Biochemical and Physiological Effects:
CPI has been shown to have a range of biochemical and physiological effects in preclinical studies. It can reduce anxiety-like behavior, improve mood, and decrease drug-seeking behavior in animal models of addiction. CPI has also been shown to reduce tumor growth and metastasis in preclinical models of cancer. These effects are thought to be mediated through the modulation of the stress response system by blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor.
実験室実験の利点と制限
CPI has several advantages for use in lab experiments. It is a highly selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which allows for specific modulation of the stress response system. It has also been extensively studied in preclinical models and has shown promising results in various fields of medicine. However, CPI has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of CPI. One area of interest is the potential use of CPI in combination with other drugs for the treatment of anxiety disorders, depression, and addiction. Another area of interest is the use of CPI in the treatment of cancer, either as a standalone therapy or in combination with other cancer treatments. Additionally, further studies are needed to better understand the mechanism of action of CPI and its effects on the stress response system.
合成法
The synthesis of CPI involves a series of chemical reactions starting from 2-chlorobenzyl chloride and 1H-indole. The intermediate product, 4-(2-chlorobenzyl)-1-piperazine, is then reacted with formaldehyde and a reducing agent to obtain CPI. The synthesis method has been optimized to produce high yields and purity of the final product.
科学的研究の応用
CPI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has shown promising results in preclinical studies for the treatment of anxiety disorders, depression, addiction, and stress-related disorders. CPI has also been studied for its potential use in the treatment of cancer, as 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole has been implicated in tumor growth and metastasis.
特性
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-6-2-4-8-19(17)23-11-9-22(10-12-23)14-15-13-21-18-7-3-1-5-16(15)18/h1-8,13,21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZLSJOICXCPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)


![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

acetate](/img/structure/B5112328.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)
